7,7-dimethyl-2-azaspiro[4.5]decan-3-one chemical structure and properties
7,7-dimethyl-2-azaspiro[4.5]decan-3-one chemical structure and properties
An In-Depth Technical Guide to 7,7-dimethyl-2-azaspiro[4.5]decan-3-one: Structure, Properties, and Therapeutic Potential
Authored by: A Senior Application Scientist
This guide offers a comprehensive technical overview of 7,7-dimethyl-2-azaspiro[4.5]decan-3-one, a spirocyclic compound with significant potential in medicinal chemistry. While specific research on this particular derivative is emerging, this document synthesizes available data with insights from the broader class of azaspiro[4.5]decane analogs to provide a valuable resource for researchers, scientists, and drug development professionals. We will delve into its chemical architecture, physicochemical properties, plausible synthetic routes, and explore its promising applications in modern drug discovery.
The Azaspiro[4.5]decane Scaffold: A Privileged Structure in Medicinal Chemistry
The azaspiro[4.5]decane ring system is a highly valued structural motif in the design of novel therapeutics. Its inherent three-dimensionality and conformational rigidity offer distinct advantages over traditional flat, aromatic compounds. This unique architecture allows for precise spatial orientation of functional groups, leading to enhanced target selectivity and improved pharmacokinetic profiles.[1] Derivatives of this scaffold have shown considerable promise in diverse therapeutic areas, particularly oncology and neuroscience.[1][2]
7,7-dimethyl-2-azaspiro[4.5]decan-3-one is a specific analog within this class, featuring a gem-dimethyl substitution on the cyclohexane ring. While detailed experimental data for this compound is not extensively documented in publicly available literature, its structural features suggest it as a valuable building block for creating novel chemical entities with potentially unique biological activities.
Chemical Structure and Physicochemical Properties
The defining feature of 7,7-dimethyl-2-azaspiro[4.5]decan-3-one is its spirocyclic core, where a pyrrolidinone ring and a dimethyl-substituted cyclohexane ring share a single carbon atom.
Chemical Identifiers
| Property | Value | Source |
| CAS Number | 196608-85-2 | [3] |
| Molecular Formula | C11H19NO | [3] |
| Molecular Weight | 181.279 g/mol | [3] |
| SMILES | CC1(C)CCCC2(CNC(=O)C2)C1 | [3] |
| InChI | InChI=1/C11H19NO/c1-10(2)4-3-5-11(7-10)6-9(13)12-8-11/h3-8H2,1-2H3,(H,12,13) | [3] |
Structural Elucidation
The structure of 7,7-dimethyl-2-azaspiro[4.5]decan-3-one is presented below. The gem-dimethyl group at the C7 position of the cyclohexane ring is a key feature that can influence the molecule's lipophilicity and its interaction with biological targets.
Figure 2: A conceptual workflow for the synthesis of 7,7-dimethyl-2-azaspiro[4.5]decan-3-one.
Representative Experimental Protocol
The following is a generalized, hypothetical protocol for the synthesis of a 2-azaspiro[4.5]decan-3-one derivative, which could be adapted for the target molecule.
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Step 1: Synthesis of 1-(cyanomethyl)cyclohexan-1-amine.
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To a solution of 3,3-dimethylcyclohexanone in a suitable solvent (e.g., methanol), add potassium cyanide and ammonium chloride.
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Stir the reaction mixture at room temperature for 24-48 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aminonitrile.
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Step 2: Hydrolysis and Lactamization.
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Dissolve the crude aminonitrile in a mixture of a strong acid (e.g., concentrated hydrochloric acid) and an organic cosolvent (e.g., acetic acid).
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Heat the mixture to reflux for 12-24 hours.
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Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium hydroxide) to pH 7-8.
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Extract the product with a suitable organic solvent (e.g., dichloromethane).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the resulting crude product by column chromatography on silica gel or recrystallization to afford the pure 7,7-dimethyl-2-azaspiro[4.5]decan-3-one.
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Potential Applications in Drug Development
The broader class of azaspiro[4.5]decane derivatives has demonstrated a wide range of biological activities, suggesting that 7,7-dimethyl-2-azaspiro[4.5]decan-3-one could be a valuable scaffold for developing novel therapeutics.
Therapeutic Targets and Indications
| Therapeutic Target | Potential Application | Reference |
| Sigma-1 (σ1) Receptors | Neuroprotection, Psychiatric Disorders | [1] |
| M1 Muscarinic Acetylcholine Receptors | Cognitive Enhancement (e.g., Alzheimer's Disease) | [1][2] |
| TYK2/JAK1 Kinases | Inflammatory Diseases | [1] |
| RIPK1 Kinase | Modulation of Necroptosis and Inflammation | [1] |
| Kinases (general) | Oncology | [4] |
| Opioid Receptors (μ and ORL1) | Analgesia | [5] |
| Viral Replication Machinery | Antiviral Therapy (e.g., Coronavirus) | [6][7] |
The rigid spirocyclic nature of these compounds is thought to be a key contributor to their biological activities by providing conformational constraint, which can lead to higher binding affinity and selectivity for their targets. [8]
Illustrative Signaling Pathway: M1 Muscarinic Receptor Activation
Compounds containing the 1-oxa-8-azaspiro[4.5]decane scaffold have been shown to act as agonists at the M1 muscarinic acetylcholine receptor. [2]This G-protein coupled receptor (GPCR) plays a crucial role in cognitive function. [2]
Figure 3: Simplified signaling cascade of the M1 muscarinic acetylcholine receptor, a potential target for azaspiro[4.5]decane derivatives.
Conclusion
7,7-dimethyl-2-azaspiro[4.5]decan-3-one represents a promising, yet underexplored, chemical entity within the medicinally relevant class of azaspiro[4.5]decanes. Its rigid, three-dimensional structure provides a robust scaffold for the development of novel therapeutic agents with potentially enhanced selectivity and favorable pharmacokinetic properties. While further research is needed to fully elucidate the specific biological activities and therapeutic applications of this particular derivative, the extensive investigation into analogous compounds suggests significant potential in areas such as neurodegenerative diseases, inflammatory disorders, and oncology. This guide provides a foundational understanding for researchers and drug development professionals to inspire further exploration into this intriguing molecule and its derivatives.
References
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Molport. 7,7-dimethyl-2-azaspiro[4.5]decan-3-one. Available from: [Link]
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Figshare. 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - Journal of Medicinal Chemistry. Available from: [Link]
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PubMed. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. Available from: [Link]
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PMC. Synthesis and anti‐coronavirus activity of a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives. Available from: [Link]
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PubChem. 2-Azaspiro(4.5)decan-3-one. Available from: [Link]
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HETEROCYCLES. synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. Available from: [Link]
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PubMed. Synthesis and anti-coronavirus activity of a series of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. Available from: [Link]
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